molecular formula C18H19N3O B2359971 (E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylprop-2-en-1-one CAS No. 2035022-22-9

(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylprop-2-en-1-one

Cat. No. B2359971
CAS RN: 2035022-22-9
M. Wt: 293.37
InChI Key: BETWRKBVGCYWOW-RMKNXTFCSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrazine ring system is aromatic and planar, which could contribute to the stability of the molecule. The presence of the phenyl and cyclopropyl groups could introduce steric hindrance, potentially affecting the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The pyrazolo[1,5-a]pyrazine ring might undergo electrophilic substitution reactions, while the carbon-carbon double bond in the prop-2-en-1-one group could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the polar carbonyl group could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and X-ray Analysis : A study by Prabhudeva et al. (2017) focused on synthesizing a closely related compound, 1-(3-Chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, through a condensation/cyclization reaction. This study included structural proof through spectral and X-ray diffraction studies, indicating a significant interest in the structural analysis of such compounds (Prabhudeva et al., 2017).

Antimicrobial Applications

  • Antibacterial Properties : Research by Rani et al. (2015) involved synthesizing novel compounds with antibacterial properties. These pyrazoline derivatives were tested for in vitro antibacterial activity against various bacteria, demonstrating promising antibacterial activities (Rani et al., 2015).
  • Multi-heterocyclic Anti-bacterial Drugs : A study by Dhevaraj et al. (2019) synthesized a series of multi-heterocyclic anti-bacterial drugs using a related compound. The study included biological activity measurement through antibacterial studies, highlighting the compound's potential in developing new antibacterial drugs (Dhevaraj et al., 2019).

Anticancer Applications

  • Potential Against Lung Cancer Cells : Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their effects on A549 lung cancer cells. The study found that certain compounds with specific groups showed significant inhibitory effects on cell growth, indicating potential applications in cancer treatment (Zhang et al., 2008).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential biological activities and investigating its reactivity and stability under various conditions .

properties

IUPAC Name

(E)-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(9-6-14-4-2-1-3-5-14)20-10-11-21-16(13-20)12-17(19-21)15-7-8-15/h1-6,9,12,15H,7-8,10-11,13H2/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETWRKBVGCYWOW-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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